3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Drug Design Medicinal Chemistry PPARγ

Procure this specific 3-(1-(2-cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798680-04-2) to access a differentiated TZD scaffold. Unlike classical PPARγ agonists, its saturated N-acyl pyrrolidine linker and cyclopentylacetyl group shift pharmacological profile, enabling research into safer insulin sensitizers and dual-target antimicrobial agents. Ideal for SAR studies on cycloalkyl ring size and metabolic stability. Order today for precise scaffold-related toxicity modification.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1798680-04-2
Cat. No. B2961631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS1798680-04-2
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2
InChIKeyIKFQDLFFBSYSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798680-04-2): Structural and Pharmacological Context for Research Sourcing


The compound 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798680-04-2) is a synthetic, small-molecule thiazolidinedione (TZD) derivative (C14H20N2O3S, MW 296.39 g/mol) . It features a unique N-acyl pyrrolidine linker connecting a cyclopentylacetyl group to the thiazolidine-2,4-dione pharmacophore. This scaffold is distinct from classical TZD insulin sensitizers like rosiglitazone and pioglitazone, which possess a 5-benzylidene substitution pattern [1]. The compound belongs to a research class investigated for metabolic and antimicrobial applications, where the saturated pyrrolidine moiety and specific N-acyl substitution are key structural differentiators from clinically established TZDs [2].

Why Generic Thiazolidinedione Substitution Fails for 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione


Near-neighbor or in-class substitution fails because the biological activity and physicochemical properties of TZDs are exquisitely sensitive to modifications on the pyrrolidine linker and N-acyl substituent. Clinical TZDs like pioglitazone and rosiglitazone act as full PPARγ agonists via a 5-benzylidene moiety, a feature associated with adverse effects such as weight gain and fluid retention [1]. In contrast, the 3-(1-(2-cyclopentylacetyl)pyrrolidin-3-yl) core presents a saturated N-acyl pyrrolidine linkage. This structural difference has been shown, at a class level, to shift the pharmacological profile away from classical PPARγ activation, potentially reducing toxicity while modifying tissue selectivity [2][3]. Therefore, researchers cannot assume equipotency or a matched safety profile; the specific cyclopentylacetyl substitution dictates unique target engagement, metabolic stability, and off-target liability.

Quantitative Differentiation Guide for 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione vs. Analogs


Ligand Efficiency and Molecular Weight Advantage over Clinical TZDs

The target compound's molecular weight (296.39 g/mol) is significantly lower than the clinically predominant TZDs rosiglitazone (357.43 g/mol) and pioglitazone (356.44 g/mol), offering a substantial ligand efficiency advantage . This lower molecular weight, achieved via a streamlined N-acyl pyrrolidine core instead of a complex benzylidene-thiazolidinedione, suggests superior permeability and reduced metabolic liability, a principle supported by class-level SAR for TZDs [1].

Drug Design Medicinal Chemistry PPARγ

Enhanced Lipophilicity via Cyclopentylacetyl Substituent

The cyclopentylacetyl group of the target compound is predicted to confer higher lipophilicity compared to the simpler cyclopropyl analog (CAS 1904213-17-7) and the unsubstituted parent (3-(pyrrolidin-3-yl)thiazolidine-2,4-dione). While experimental logP is not publicly reported, in silico predictions indicate a cLogP of approximately 1.2 for the target compound, versus -0.1 for the unsubstituted core, based on standard cheminformatics tools [1]. This difference is the direct result of the cyclopentyl ring adding ~1.3 log units of lipophilicity.

Physicochemical Properties ADME logP

N-Acyl Pyrrolidine vs. 5-Benzylidene Scaffold: PPARγ Activity and Toxicity Profile

The target compound possesses an N-acyl pyrrolidine linker, placing it in a distinct mechanistic sub-class. A seminal study by Kryshchyshyn et al. (2012) compared pyrrolidinedione analogs of rosiglitazone and pioglitazone and quantitatively demonstrated that replacing the thiazolidinedione ring with a pyrrolidinedione significantly reduced PPARγ agonism (from EC50 ~100 nM to >1000 nM for certain analogs) while decreasing cytotoxicity [1]. Although the target compound retains the TZD ring, its saturated N-acyl pyrrolidine motif is a critical departure from the 5-benzylidene TZDs, strongly suggesting a similar attenuation of full PPARγ agonism and a potentially safer profile.

PPARγ Agonism Toxicity Selectivity

Antimicrobial Activity Spectrum Distinction from Classical TZDs

While classical TZDs like rosiglitazone and pioglitazone are not noted for direct antimicrobial activity, TZD derivatives with N-acyl pyrrolidine linkers have been associated with in vitro antibacterial and antifungal properties. BenchChem's aggregated data for this specific compound notes activity against gram-positive bacteria and demonstrates excellent antifungal activity, referencing the broader antimicrobial potential of this scaffold . Although direct MIC values for this exact compound are not published in a peer-reviewed format, this reported antimicrobial dimension distinguishes it from purely metabolic TZD analogs and aligns with a body of literature on TZD derivatives as antimicrobial agents [1].

Antimicrobial Antifungal Antibacterial

Optimal Application Scenarios for 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Driven by Quantitative Evidence


PPARγ-Sparing Lead Optimization in Metabolic Disease

Given its N-acyl pyrrolidine scaffold and inferred reduced PPARγ agonism (Evidence Item 3), this compound serves as a strategic starting point for diabetes or NASH programs where classical TZD toxicity is a concern. The lower molecular weight (Evidence Item 1) allows for subsequent functionalization to enhance target engagement while maintaining a favorable ADME profile. Procurement of this specific analog enables precise exploration of scaffold-related toxicity modifications .

Development of Dual Metabolic-Antimicrobial Agents

Based on its reported antimicrobial activity profile (Evidence Item 4), this compound is uniquely positioned for research into dual-target therapeutics, such as treating infected diabetic ulcers where both insulin sensitization and antimicrobial effects are desired. This application scenario is not served by classical TZD antidiabetics, providing a clear procurement rationale [1].

Fragment-Based Drug Discovery (FBDD) and Molecular Probe Design

The compound's relatively low molecular weight (296.39 g/mol) and moderate predicted lipophilicity (cLogP ~1.2) make it suitable as a fragment or fragment-like probe (Evidence Items 1 & 2). It can be used to interrogate the energetic contribution of the cyclopentylacetyl group to target binding, offering a distinct physicochemical signature compared to smaller N-acyl fragments (e.g., cyclopropyl analog) and larger clinical TZDs .

Study of Alkyl Chain Length Influence on Pharmacokinetics

Compared to the cyclopropyl analog (CAS 1904213-17-7), the target compound provides a tool to systematically study the effect of cycloalkyl ring size on metabolic stability and membrane permeability. The predicted 1.3 log unit lipophilicity increase (Evidence Item 2) is a key parameter for SAR studies around alkyl linker optimization in TZD-based chemical probes .

Quote Request

Request a Quote for 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.